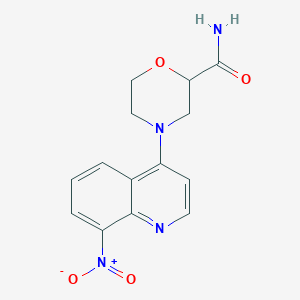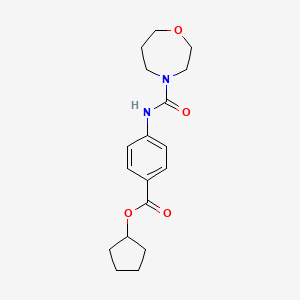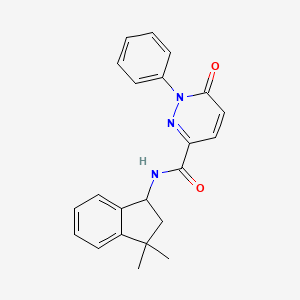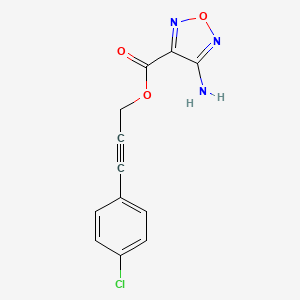
4-(8-Nitroquinolin-4-yl)morpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(8-Nitroquinolin-4-yl)morpholine-2-carboxamide is a complex organic compound that features a quinoline ring substituted with a nitro group and a morpholine ring attached to a carboxamide group. This compound is part of the quinoline derivatives family, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Nitroquinolin-4-yl)morpholine-2-carboxamide typically involves the nitration of quinoline derivatives followed by the introduction of the morpholine and carboxamide groups. The specific synthetic route may vary, but a common method includes:
Nitration: The quinoline ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 8-position.
Morpholine Introduction: The nitrated quinoline is then reacted with morpholine under basic conditions to form the morpholine-substituted quinoline.
Carboxamide Formation: Finally, the morpholine-substituted quinoline is treated with a carboxylating agent, such as phosgene or carbonyldiimidazole, to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(8-Nitroquinolin-4-yl)morpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-(8-Aminoquinolin-4-yl)morpholine-2-carboxamide.
Substitution: Various substituted morpholine derivatives.
Hydrolysis: 4-(8-Nitroquinolin-4-yl)morpholine and carboxylic acid.
Applications De Recherche Scientifique
4-(8-Nitroquinolin-4-yl)morpholine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of dyes, catalysts, and materials
Mécanisme D'action
The mechanism of action of 4-(8-Nitroquinolin-4-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
8-Nitroquinoline: Lacks the morpholine and carboxamide groups but shares the nitroquinoline core.
4-Morpholinylquinoline: Similar structure but without the nitro group.
Uniqueness
4-(8-Nitroquinolin-4-yl)morpholine-2-carboxamide is unique due to the combination of the nitro, morpholine, and carboxamide groups, which confer distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in chemical synthesis .
Propriétés
IUPAC Name |
4-(8-nitroquinolin-4-yl)morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c15-14(19)12-8-17(6-7-22-12)10-4-5-16-13-9(10)2-1-3-11(13)18(20)21/h1-5,12H,6-8H2,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQYIXRPMRMPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=C3C=CC=C(C3=NC=C2)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2-cyanopropylsulfanyl)phenyl]-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide](/img/structure/B7427942.png)
![1-[(4-Benzyl-1,4-oxazepan-2-yl)methyl]-3-[(3-bromo-4-hydroxyphenyl)methyl]urea](/img/structure/B7427951.png)
![N-[2-(2,6-dichlorophenyl)propyl]-3-fluoropropane-1-sulfonamide](/img/structure/B7427953.png)
![2-(2-Phenylcyclopropyl)-5,6,8,8a-tetrahydroimidazo[5,1-c][1,4]thiazine-1,3-dione](/img/structure/B7427956.png)

![3-[1-(8-Nitroquinolin-4-yl)piperidin-4-yl]propanamide](/img/structure/B7427969.png)
![3-[4-(8-Nitroquinolin-4-yl)piperazin-1-yl]phenol](/img/structure/B7427982.png)
![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7427986.png)
![4-[[(8-Nitroquinolin-4-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7427987.png)
![1-[6-(2,3-dichlorophenoxy)pyridazine-3-carbonyl]-N,3-dimethylpyrrolidine-3-carboxamide](/img/structure/B7427990.png)

![4-[[Methyl-(8-nitroquinolin-4-yl)amino]methyl]benzamide](/img/structure/B7428003.png)

![2-[4-(8-Nitroquinolin-4-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B7428012.png)
